molecular formula C25H20F3NO4 B557899 Fmoc-L-3-Trifluoromethylphenylalanine CAS No. 205526-27-8

Fmoc-L-3-Trifluoromethylphenylalanine

Cat. No.: B557899
CAS No.: 205526-27-8
M. Wt: 455.4 g/mol
InChI Key: AJMRBDCOLBEYRZ-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-L-3-Trifluoromethylphenylalanine is a modified amino acid derivative that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of L-3-trifluoromethylphenylalanine. This compound is a white crystalline powder, soluble in organic solvents such as dichloromethane, dimethyl sulfoxide, and ether, but insoluble in water . It is primarily used in peptide synthesis and has applications in various fields including chemistry, biology, and medicine.

Mechanism of Action

Target of Action

Fmoc-L-3-Trifluoromethylphenylalanine is a modified amino acid that has gained significant attention in the field of medicinal chemistry due to its unique chemical structure and biological activity

Pharmacokinetics

43 g/mol , which may influence its bioavailability.

Action Environment

, suggesting that temperature may influence its stability.

Biochemical Analysis

Biochemical Properties

The exact biochemical properties of Fmoc-L-3-Trifluoromethylphenylalanine are not fully understood yet. It is known that it plays a role in solid phase synthesis, for the synthesis of peptides and proteins

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. It is known that it is a white crystalline powder, soluble in organic solvents such as dichloromethane, dimethyl sulfoxide and ether, insoluble in water .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models are not well-documented. It is known that it is not to be used for therapeutic purposes and cannot be sold to patients .

Metabolic Pathways

The metabolic pathways that this compound is involved in are not well-documented. It is known that it is involved in the synthesis of peptides and proteins .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-documented. It is known that it is soluble in organic solvents such as dichloromethane, dimethyl sulfoxide and ether, insoluble in water .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are not well-documented. It is known that it is involved in the synthesis of peptides and proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Fmoc-L-3-Trifluoromethylphenylalanine typically involves the reaction of L-3-trifluoromethylphenylalanine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The reaction proceeds as follows:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of automated synthesis equipment and more efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Fmoc-L-3-Trifluoromethylphenylalanine undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The aromatic ring can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted derivative of this compound.

Scientific Research Applications

Chemistry

In chemistry, Fmoc-L-3-Trifluoromethylphenylalanine is used as a building block in the synthesis of peptides and proteins. Its Fmoc protecting group is particularly useful in solid-phase peptide synthesis (SPPS), allowing for the sequential addition of amino acids to form complex peptides .

Biology

In biological research, this compound is used to study protein-protein interactions and enzyme-substrate specificity. The trifluoromethyl group can enhance the stability and binding affinity of peptides to their targets.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Modified peptides containing this compound can exhibit improved pharmacokinetic properties and increased resistance to enzymatic degradation.

Industry

Industrially, this compound is used in the production of peptide-based drugs and biomaterials. Its unique chemical properties make it valuable in the development of novel therapeutic agents and diagnostic tools.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-L-3-Trifluoromethylphenylalanine is unique due to the presence of the trifluoromethyl group at the 3-position, which can significantly influence the chemical and biological properties of the peptides it is incorporated into. This modification can enhance the stability, binding affinity, and overall performance of the resulting peptides in various applications.

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20F3NO4/c26-25(27,28)16-7-5-6-15(12-16)13-22(23(30)31)29-24(32)33-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,29,32)(H,30,31)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJMRBDCOLBEYRZ-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=CC=C4)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00942734
Record name N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-3-(trifluoromethyl)phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00942734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

455.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205526-27-8
Record name N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-3-(trifluoromethyl)phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00942734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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